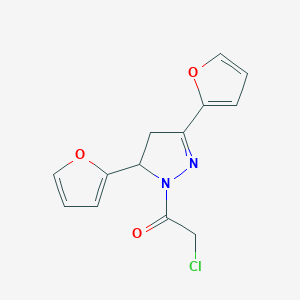

2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRWTSGLXDLNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)CCl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanone derivatives.

Oxidation: Formation of furanone derivatives.

Reduction: Formation of pyrazolidine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have identified 2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone as a potential antiviral agent. It has shown efficacy against coronaviruses, suggesting its utility in the development of antiviral therapies . The compound's structure allows it to interact with viral proteins, inhibiting their function.

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory activity. Research indicates that derivatives of pyrazoles, including this specific compound, exhibit significant anti-inflammatory effects. This makes it a candidate for treating conditions characterized by inflammation .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains highlights its potential use in developing new antibiotics or antimicrobial agents .

Case Study 1: Antiviral Research

A recent publication highlighted the antiviral efficacy of this compound against SARS-CoV and MERS-CoV. The study utilized in vitro assays to demonstrate that the compound inhibits viral replication effectively .

Case Study 2: Anti-inflammatory Evaluation

In another study focused on anti-inflammatory applications, researchers synthesized a series of pyrazole derivatives and evaluated their effects on inflammation markers in cell cultures. The results indicated that compounds similar to this compound significantly reduced pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The furan rings may also contribute to the compound’s biological activity through interactions with cellular membranes or other biomolecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazoline Derivatives

- Synthetic Methods :

- The target compound is synthesized via cyclocondensation of chalcones with thiosemicarbazide or hydrazine derivatives, followed by chloroacetylation .

- Analog 5a (Table 1) is prepared using chloroacetyl chloride under similar conditions, yielding 45% .

- Compounds with diazenyl substituents (e.g., ) require coupling reactions with aryl diazonium salts .

Physicochemical and Crystallographic Properties

- Crystal Packing: The title compound’s analogs (e.g., 1-[3,5-bis(4-chlorophenyl)pyrazol-1-yl]ethanone) exhibit weak C–H⋯O hydrogen bonds and π-π stacking (centroid distances: 3.7–3.8 Å), stabilizing the lattice . In 1-[3,5-bis(4-fluorophenyl)pyrazol-1-yl]ethanone, dihedral angles between pyrazole and aryl rings range from 70.3° to 84.0°, affecting molecular planarity and packing .

- Spectroscopic Data: IR spectra of chloroethanone derivatives show C=O stretches at ~1680 cm⁻¹ . ¹H NMR signals for pyrazole protons typically appear at δ 3.5–4.0 ppm, with aromatic furan protons resonating at δ 6.2–7.6 ppm .

Biological Activity

2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, with the chemical formula C13H11ClN2O3 and CAS number 796084-57-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a chloroacetyl group attached to a pyrazole ring that is further substituted with two furan moieties. The unique structure of this compound suggests a variety of possible pharmacological applications.

- Molecular Weight : 278.69 g/mol

- Purity : ≥ 97%

- IUPAC Name : 2-chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

- Structural Formula : Chemical Structure

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

Antifungal Activity

Research suggests that compounds with furan rings often possess antifungal properties. The dual furan substitution on the pyrazole ring may enhance this activity, making it a candidate for further exploration in antifungal drug development.

Anticancer Potential

The structure of this compound implies potential interactions with enzymes or receptors involved in cancer cell proliferation. Initial molecular docking studies indicate possible binding affinities with targets related to tumor growth, warranting further in vitro testing.

While specific mechanisms remain to be fully elucidated, the presence of the chloro group may facilitate nucleophilic substitution reactions, allowing the compound to interact with various biological macromolecules. This interaction could potentially disrupt cellular processes in pathogenic organisms or cancer cells.

Comparative Analysis with Similar Compounds

To better understand the biological profile of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(furan-2-yl)-4,5-dihydro-pyrazole | Similar pyrazole core | Antifungal and anticancer |

| 3-(benzofuran)-4,5-dihydro-pyrazole | Benzofuran instead of furan | Antimicrobial properties |

| 3-thiophenyl-pyrazole derivatives | Contains thiophene ring | Antifungal activity |

The unique feature of this compound lies in its dual furan substitution combined with a chloroacetyl moiety. This specific arrangement potentially enhances its bioactivity compared to other derivatives lacking such substitutions.

Case Studies and Research Findings

While dedicated research on this specific compound is limited, several studies highlight the biological activities associated with its structural components:

- Antifungal Studies : A study demonstrated that related pyrazole derivatives exhibited significant antifungal activity against various strains of fungi. This suggests potential for similar efficacy in this compound.

- Anticancer Research : Molecular docking studies have indicated that compounds with similar structures can effectively inhibit cancer cell lines by targeting specific pathways involved in cell division and survival.

- Synthetic Pathways : The synthesis typically involves reacting 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole with chloroacetyl chloride under basic conditions. This method has been optimized for yield and purity in laboratory settings.

Q & A

Q. Methodological Answer :

- FT-IR : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹) and pyrazoline C-N stretches (~1600 cm⁻¹) .

- NMR : ¹H NMR identifies pyrazoline protons (δ 3.5–4.5 ppm, diastereotopic H4 protons as doublets of doublets) and furan/furanyl protons (δ 6.2–7.8 ppm) .

- X-ray Crystallography : Use SHELXL for refinement . Key parameters:

Basic: How are common impurities identified and mitigated during synthesis?

Q. Methodological Answer :

- Common Impurities : Unreacted chalcone, over-acetylated byproducts, or residual solvents.

- Detection : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities.

- Mitigation : Optimize stoichiometry (e.g., excess chloroacetyl chloride) and reaction time. Purify via preparative TLC or recrystallization .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity?

Q. Methodological Answer :

- In Vitro Assays :

- In Vivo Models : For anxiolytic potential, employ elevated plus-maze tests (e.g., measure time spent in open arms vs. control) .

Controls : Include positive controls (e.g., taxol for cytotoxicity) and vehicle controls.

Advanced: How to resolve discrepancies in crystallographic data during refinement?

Q. Methodological Answer :

- Disorder Handling : Use SHELXL’s PART instruction to model disordered furan rings or solvent molecules. Apply restraints (e.g., SIMU, DELU) .

- Validation Tools :

- Hydrogen Bonding : Use PLATON to validate intermolecular interactions and assign correct symmetry .

Advanced: What strategies optimize reaction yield and purity for scaled synthesis?

Q. Methodological Answer :

- Parameter Screening :

- Workflow :

Advanced: How to address contradictions in spectroscopic data interpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.